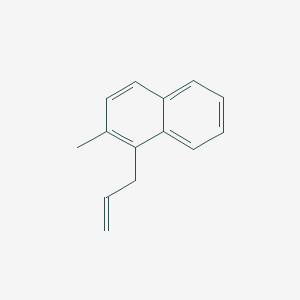

1-Allyl-2-methylnaphthalene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H14 |

|---|---|

Molecular Weight |

182.26 g/mol |

IUPAC Name |

2-methyl-1-prop-2-enylnaphthalene |

InChI |

InChI=1S/C14H14/c1-3-6-13-11(2)9-10-12-7-4-5-8-14(12)13/h3-5,7-10H,1,6H2,2H3 |

InChI Key |

YEIZHYZRUHNGQY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C=C1)CC=C |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 1-Allyl-2-methylnaphthalene from 2-methylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-Allyl-2-methylnaphthalene from 2-methylnaphthalene. Due to the challenges associated with direct allylation, this document focuses on a robust two-step synthetic pathway involving the bromination of 2-methylnaphthalene to form 1-bromo-2-methylnaphthalene, followed by a transition metal-catalyzed cross-coupling reaction to introduce the allyl group. The primary methods detailed are the Kumada and Suzuki cross-coupling reactions, selected for their high efficiency and substrate tolerance. A less favorable, direct Friedel-Crafts allylation is also discussed as a potential alternative. This guide includes detailed experimental protocols, quantitative data, and workflow diagrams to support researchers in the successful synthesis of this compound.

Introduction

This compound is a substituted polycyclic aromatic hydrocarbon with potential applications in organic synthesis and materials science. Its synthesis from the readily available starting material, 2-methylnaphthalene, presents a key challenge in achieving regioselective allylation at the C1 position. Direct electrophilic substitution methods, such as Friedel-Crafts allylation, often lead to a mixture of isomers and are prone to polyalkylation, making them unsuitable for targeted synthesis.

This guide outlines more controlled and selective synthetic strategies, primarily focusing on a two-step approach. The initial step involves the regioselective bromination of 2-methylnaphthalene to yield 1-bromo-2-methylnaphthalene. This intermediate then serves as a versatile precursor for various palladium- or nickel-catalyzed cross-coupling reactions to introduce the allyl moiety. The Kumada and Suzuki couplings are presented as the most promising methods for this transformation, offering high yields and selectivity.

Synthetic Pathways

The synthesis of this compound from 2-methylnaphthalene is most effectively achieved through a two-step process. This involves the initial functionalization of the naphthalene core, followed by a cross-coupling reaction. A direct, one-step approach via Friedel-Crafts allylation is also considered, although it is generally less selective.

Two-Step Synthesis via Cross-Coupling

This is the recommended and most reliable pathway, offering high selectivity and yield. It consists of two main stages:

-

Bromination of 2-Methylnaphthalene: The selective introduction of a bromine atom at the 1-position of 2-methylnaphthalene to form 1-bromo-2-methylnaphthalene.

-

Cross-Coupling Reaction: The coupling of 1-bromo-2-methylnaphthalene with an allyl nucleophile using a transition metal catalyst. The two most effective methods for this step are the Kumada and Suzuki couplings.

Caption: Overview of the two-step synthesis of this compound.

Direct Friedel-Crafts Allylation

This one-step approach involves the direct reaction of 2-methylnaphthalene with an allyl halide in the presence of a Lewis acid catalyst. However, this method is often plagued by poor regioselectivity, leading to a mixture of allylated isomers (substitution at various positions on the naphthalene ring) and the potential for polyallylation.

Caption: Direct Friedel-Crafts allylation leading to a mixture of products.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound.

Step 1: Synthesis of 1-Bromo-2-methylnaphthalene

While 1-bromo-2-methylnaphthalene is commercially available, this protocol is provided for its synthesis from 2-methylnaphthalene. The procedure is adapted from standard bromination methods for naphthalenes.

Reaction:

2-Methylnaphthalene + Br₂ → 1-Bromo-2-methylnaphthalene + HBr

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Methylnaphthalene | 142.20 | 14.22 g | 0.10 |

| Bromine (Br₂) | 159.81 | 15.98 g (5.12 mL) | 0.10 |

| Carbon tetrachloride (CCl₄) | 153.82 | 100 mL | - |

| Sodium bisulfite (NaHSO₃) | 104.06 | As needed | - |

| Sodium bicarbonate (NaHCO₃) | 84.01 | As needed | - |

| Anhydrous magnesium sulfate (MgSO₄) | 120.37 | As needed | - |

Procedure:

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HBr), dissolve 2-methylnaphthalene (14.22 g, 0.10 mol) in carbon tetrachloride (100 mL).

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add bromine (15.98 g, 0.10 mol) dropwise from the dropping funnel over a period of 1 hour with continuous stirring. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. The disappearance of the bromine color indicates the completion of the reaction.

-

Wash the reaction mixture with a saturated solution of sodium bisulfite to remove any unreacted bromine, followed by a saturated solution of sodium bicarbonate, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield 1-bromo-2-methylnaphthalene as a colorless to pale yellow oil.

Expected Yield: 70-80%

Step 2: Synthesis of this compound

Two primary cross-coupling methods are detailed below.

This method utilizes a nickel or palladium catalyst to couple 1-bromo-2-methylnaphthalene with allylmagnesium bromide.

Reaction:

1-Bromo-2-methylnaphthalene + Allylmagnesium bromide --(Catalyst)--> this compound + MgBr₂

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-Bromo-2-methylnaphthalene | 221.10 | 4.42 g | 0.02 |

| Allylmagnesium bromide (1.0 M in THF) | - | 24 mL | 0.024 |

| [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (NiCl₂(dppp)) | 541.04 | 0.216 g | 0.0004 |

| Anhydrous tetrahydrofuran (THF) | 72.11 | 50 mL | - |

| Saturated aqueous ammonium chloride (NH₄Cl) | 53.49 | As needed | - |

| Diethyl ether (Et₂O) | 74.12 | As needed | - |

| Anhydrous magnesium sulfate (MgSO₄) | 120.37 | As needed | - |

Procedure:

-

To a dry 100 mL Schlenk flask under an inert atmosphere (argon or nitrogen), add [1,3-bis(diphenylphosphino)propane]dichloronickel(II) (0.216 g, 0.0004 mol).

-

Add anhydrous THF (20 mL) to the flask.

-

Add 1-bromo-2-methylnaphthalene (4.42 g, 0.02 mol) to the flask.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add allylmagnesium bromide (24 mL of a 1.0 M solution in THF, 0.024 mol) dropwise over 30 minutes with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the mixture with diethyl ether (3 x 30 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexanes) to afford this compound.

Expected Yield: 75-85%

This method involves the palladium-catalyzed coupling of 1-bromo-2-methylnaphthalene with an allylboronic acid derivative, such as potassium allyltrifluoroborate.

Reaction:

1-Bromo-2-methylnaphthalene + Potassium allyltrifluoroborate --(Pd Catalyst, Base)--> this compound

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-Bromo-2-methylnaphthalene | 221.10 | 2.21 g | 0.01 |

| Potassium allyltrifluoroborate | 147.98 | 1.77 g | 0.012 |

| Palladium(II) acetate (Pd(OAc)₂) | 224.50 | 0.022 g | 0.0001 |

| Tricyclohexylphosphine (PCy₃) | 280.49 | 0.056 g | 0.0002 |

| Cesium carbonate (Cs₂CO₃) | 325.82 | 6.52 g | 0.02 |

| Anhydrous toluene | 92.14 | 20 mL | - |

| Water | 18.02 | 2 mL | - |

| Diethyl ether (Et₂O) | 74.12 | As needed | - |

| Anhydrous magnesium sulfate (MgSO₄) | 120.37 | As needed | - |

Procedure:

-

In a 50 mL Schlenk flask under an inert atmosphere, combine 1-bromo-2-methylnaphthalene (2.21 g, 0.01 mol), potassium allyltrifluoroborate (1.77 g, 0.012 mol), palladium(II) acetate (0.022 g, 0.0001 mol), tricyclohexylphosphine (0.056 g, 0.0002 mol), and cesium carbonate (6.52 g, 0.02 mol).

-

Add anhydrous, degassed toluene (20 mL) and water (2 mL) to the flask.

-

Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and dilute with diethyl ether.

-

Filter the mixture through a pad of Celite to remove inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexanes) to obtain this compound.

Expected Yield: 80-90%

Quantitative Data

The following table summarizes the key quantitative data for the starting materials and the final product.

| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Appearance |

| 2-Methylnaphthalene | 142.20 | 241-242 | 34-36 | White solid |

| 1-Bromo-2-methylnaphthalene | 221.10 | 297 | 4-5 | Colorless to pale yellow liquid |

| This compound | 182.26 | ~300 (est.) | N/A | Colorless oil (expected) |

Spectroscopic Data for this compound (Predicted):

-

¹H NMR (CDCl₃, 400 MHz): δ 7.90-7.80 (m, 2H, Ar-H), 7.50-7.40 (m, 2H, Ar-H), 7.35 (d, J = 8.4 Hz, 1H, Ar-H), 7.25 (d, J = 8.4 Hz, 1H, Ar-H), 6.10-5.95 (m, 1H, -CH=CH₂), 5.20-5.10 (m, 2H, -CH=CH₂), 3.70 (d, J = 6.4 Hz, 2H, Ar-CH₂-), 2.50 (s, 3H, Ar-CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ 138.0, 135.5, 134.0, 133.0, 132.5, 128.5, 128.0, 126.5, 126.0, 125.5, 125.0, 116.0, 38.0, 20.0.

-

Mass Spectrometry (EI): m/z (%) = 182 (M⁺, 100), 167 (M⁺ - CH₃, 80), 141 (M⁺ - C₃H₅, 60).

Reaction Mechanisms and Workflows

Kumada Coupling Mechanism

The Kumada coupling proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Caption: Catalytic cycle for the Kumada cross-coupling reaction.

Suzuki Coupling Mechanism

The Suzuki coupling follows a similar catalytic cycle, with the key difference being the use of an organoboron reagent and a base for activation.

Caption: Catalytic cycle for the Suzuki cross-coupling reaction.

Conclusion

The synthesis of this compound from 2-methylnaphthalene is most effectively and selectively achieved through a two-step pathway involving the initial bromination to 1-bromo-2-methylnaphthalene, followed by a transition metal-catalyzed cross-coupling reaction. Both the Kumada and Suzuki coupling reactions provide excellent methods for the introduction of the allyl group, with high anticipated yields and selectivity. Direct Friedel-Crafts allylation is not recommended for the synthesis of a pure, single isomer of this compound. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate the successful and efficient synthesis of this target compound for research and development purposes.

An In-depth Technical Guide to 1-Allyl-2-methylnaphthalene: Physicochemical Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 1-Allyl-2-methylnaphthalene is not extensively available in public literature. This guide provides an in-depth analysis based on the known properties of its constituent chemical moieties, 2-methylnaphthalene and the allyl group, to infer its physicochemical characteristics, potential synthetic routes, and analytical protocols.

Introduction

This compound is a polycyclic aromatic hydrocarbon (PAH) derivative. Its structure, featuring a naphthalene core substituted with both a methyl and an allyl group, suggests a unique combination of chemical reactivity and physical properties. The naphthalene backbone is a common scaffold in medicinal chemistry, and the presence of an allyl group introduces a site for various chemical modifications, making this compound a potentially valuable intermediate in organic synthesis and drug discovery. This document serves as a technical guide, offering a theoretical framework for understanding and working with this compound.

Predicted Physicochemical Properties

The physical and chemical properties of this compound can be predicted by examining the properties of the closely related compounds, 2-methylnaphthalene and 1-allylnaphthalene. The addition of an allyl group to the 2-methylnaphthalene core is expected to influence its molecular weight, boiling point, and density.

Table 1: Physical Properties of Related Naphthalene Derivatives

| Property | 2-Methylnaphthalene | 1-Methylnaphthalene | 1-Allylnaphthalene | Predicted this compound |

| Molecular Formula | C₁₁H₁₀[1][2] | C₁₁H₁₀[2][3] | C₁₃H₁₂[4][5] | C₁₄H₁₄ |

| Molecular Weight | 142.20 g/mol [1][2] | 142.20 g/mol [2][3] | 168.23 g/mol [4][5] | ~182.26 g/mol |

| Physical State | White crystalline solid[1][6] | Colorless liquid[3][7] | Clear, colorless to yellow liquid[4] | Likely a liquid or low-melting solid |

| Melting Point | 34-36 °C[8][9] | -22 °C[3][7] | Not available | Expected to be low, potentially below room temperature |

| Boiling Point | 241-242 °C[8][10] | 244.8 °C[3] | 170 °C at 14 mmHg[4] | Expected to be > 242 °C at atmospheric pressure |

| Density | 1.0058 g/cm³ at 20 °C[1] | 1.001 g/mL[3] | 1.0228 g/mL[4] | ~1.01-1.03 g/mL |

| Solubility in Water | 24.6 mg/L at 25 °C[1] | 0.003 g/100ml at 25°C[7] | Insoluble | Expected to be sparingly soluble in water |

| logP (Octanol/Water) | 3.86[1] | 3.87[7] | Not available | Expected to be > 4 |

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by both the aromatic naphthalene ring system and the olefinic allyl group.

-

Aromatic Ring Reactivity: The naphthalene ring is susceptible to electrophilic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation/alkylation. The position of substitution will be directed by the existing methyl and allyl groups.

-

Allyl Group Reactivity: The double bond in the allyl group can undergo a variety of addition reactions, including hydrogenation, halogenation, and hydrohalogenation. It can also participate in polymerization and oxidation reactions.

Proposed Experimental Protocols

A plausible method for the synthesis of this compound is the allylation of 2-methylnaphthalene. A proposed workflow for this synthesis is outlined below.

Caption: Proposed workflow for the synthesis of this compound.

Methodology:

-

Grignard Reagent Formation: 2-Bromonaphthalene (which can be synthesized from 2-methylnaphthalene) would be reacted with magnesium turnings in an anhydrous ether solvent under an inert atmosphere to form the Grignard reagent, 2-methylnaphthylmagnesium bromide.

-

Allylation: Allyl bromide would then be added dropwise to the solution of the Grignard reagent at a controlled temperature (e.g., 0 °C) to perform the allylation.

-

Work-up: The reaction would be quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

Purification: The crude product would be extracted with an organic solvent, dried over an anhydrous salt like sodium sulfate, and purified by column chromatography on silica gel to yield pure this compound.

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Observations |

| ¹H NMR | - Aromatic protons on the naphthalene ring (δ 7.0-8.0 ppm).- Vinylic protons of the allyl group (δ 5.0-6.0 ppm).- Methylene protons of the allyl group (δ ~3.5 ppm).- Methyl protons (δ ~2.5 ppm). |

| ¹³C NMR | - Aromatic carbons (δ 120-140 ppm).- Vinylic carbons of the allyl group (δ 115-140 ppm).- Methylene carbon of the allyl group (δ ~40 ppm).- Methyl carbon (δ ~20 ppm). |

| IR Spectroscopy | - C-H stretching (aromatic) ~3050 cm⁻¹.- C-H stretching (aliphatic) ~2950 cm⁻¹.- C=C stretching (aromatic) ~1600, 1500 cm⁻¹.- C=C stretching (alkene) ~1640 cm⁻¹.- =C-H bending (alkene) ~910, 990 cm⁻¹ |

| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z ≈ 182.26. |

Potential Biological Activity and Signaling Pathways

Naphthalene and its derivatives are known to be metabolized in the body, primarily by cytochrome P450 enzymes, leading to the formation of various metabolites. The biological activity of this compound is currently unknown, but it would likely undergo metabolic activation.

Caption: Hypothetical metabolic pathway for this compound.

Further research into the biological activities of this compound could involve screening for cytotoxicity, anti-inflammatory, or antimicrobial properties, as naphthalene derivatives have shown a wide range of biological effects.

Conclusion

While direct experimental data on this compound is limited, a comprehensive understanding of its properties and behavior can be extrapolated from related compounds. This guide provides a foundational framework for researchers and scientists, outlining its predicted physicochemical properties, a plausible synthetic route with detailed experimental considerations, and expected analytical characterization data. The unique combination of a substituted naphthalene core and a reactive allyl group makes this compound a compound of interest for further investigation in synthetic and medicinal chemistry.

References

- 1. 2-Methylnaphthalene | C11H10 | CID 7055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. 1-Methylnaphthalene - Wikipedia [en.wikipedia.org]

- 4. 1-ALLYLNAPHTHALENE | 2489-86-3 [chemicalbook.com]

- 5. 1-(2-Propen-1-yl)naphthalene | C13H12 | CID 17217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. osha.gov [osha.gov]

- 7. ICSC 1275 - 1-METHYLNAPHTHALENE [inchem.org]

- 8. 2-Methylnaphthalene (b) 95 91-57-6 [sigmaaldrich.com]

- 9. chemicalpoint.eu [chemicalpoint.eu]

- 10. chemsynthesis.com [chemsynthesis.com]

Spectroscopic Profile of 1-Allyl-2-methylnaphthalene: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 1-Allyl-2-methylnaphthalene, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data in the public domain, this document presents a detailed, predictive analysis based on the established spectroscopic principles and data from structurally analogous compounds.

Executive Summary

This compound is an aromatic hydrocarbon featuring a naphthalene core substituted with an allyl and a methyl group. Understanding its structural and electronic properties through spectroscopic analysis is crucial for its potential applications. This guide offers predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from the analysis of similar compounds, including allylbenzene and 1-allylnaphthalene, and foundational spectroscopic theory.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.9 - 7.3 | Multiplet | 6H | Aromatic Protons (Naphthalene Ring) |

| ~ 6.1 - 5.9 | Multiplet | 1H | -CH=CH₂ |

| ~ 5.2 - 5.0 | Multiplet | 2H | -CH=CH₂ |

| ~ 3.6 | Doublet | 2H | Ar-CH₂- |

| ~ 2.4 | Singlet | 3H | Ar-CH₃ |

¹³C NMR (Carbon-13 NMR):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 138 - 135 | -C H=CH₂ |

| ~ 135 - 125 | Aromatic Carbons (Naphthalene Ring) |

| ~ 116 | -CH=C H₂ |

| ~ 38 | Ar-C H₂- |

| ~ 20 | Ar-C H₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic and Vinylic C-H Stretch |

| 2960 - 2850 | Medium | Aliphatic C-H Stretch (Allyl and Methyl) |

| 1640 | Medium | C=C Stretch (Allyl) |

| 1600, 1500 | Medium-Strong | C=C Stretch (Aromatic Ring) |

| 990, 910 | Strong | =C-H Bend (Out-of-plane, Allyl) |

| 830 - 750 | Strong | Aromatic C-H Bend (Out-of-plane) |

Mass Spectrometry (MS)

| m/z Ratio | Relative Intensity | Proposed Fragment |

| 182 | High | [M]⁺ (Molecular Ion) |

| 167 | Medium | [M - CH₃]⁺ |

| 141 | High | [M - C₃H₅]⁺ (Loss of allyl group) |

| 115 | Medium | [C₉H₇]⁺ (Naphthylmethyl cation fragment) |

Experimental Protocols

The following are generalized experimental methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of organic compounds.

NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-15 ppm.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

-

Process the data similarly to the ¹H NMR spectrum.

-

IR Spectroscopy:

-

Sample Preparation:

-

For liquid samples, a thin film can be prepared by placing a drop of the compound between two KBr or NaCl plates.

-

For solid samples, prepare a KBr pellet by grinding a small amount of the sample with KBr powder and pressing it into a transparent disk.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample holder or pure KBr pellet.

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically subtract the background to produce the final spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Mass Spectrometry:

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization: Utilize Electron Impact (EI) ionization at a standard energy of 70 eV.

-

Analysis: The ionized fragments are separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the predicted fragmentation pathway in mass spectrometry.

Caption: Workflow for Spectroscopic Analysis.

Technical Guide: Elucidation of the Crystal Structure of 1-Allyl-2-methylnaphthalene

Audience: Researchers, scientists, and drug development professionals.

Abstract: To date, the specific crystal structure of 1-Allyl-2-methylnaphthalene has not been reported in publicly accessible crystallographic databases. This guide serves as a comprehensive technical resource for researchers aiming to synthesize, crystallize, and elucidate the three-dimensional structure of this compound. It outlines detailed experimental protocols for synthesis and crystallization, discusses essential characterization techniques, and provides a framework for the expected crystallographic data.

Introduction

This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon.[1] Understanding the precise crystal structure of such molecules is fundamental in materials science and drug development. Crystal packing, intermolecular interactions, and molecular conformation dictate many of a compound's bulk properties, including solubility, melting point, and bioavailability. While crystallographic data for many naphthalene derivatives are available, a gap exists for this compound.[2][3][4] This document provides a proposed pathway to determine its crystal structure.

Proposed Synthesis of this compound

The synthesis of this compound can be approached through a Grignard reaction, a common method for forming carbon-carbon bonds. The proposed workflow involves the reaction of 2-methylnaphthalene with a suitable brominating agent, followed by the introduction of the allyl group via a Grignard reagent.

Experimental Protocol: Synthesis

-

Bromination of 2-Methylnaphthalene: In a round-bottom flask, dissolve 2-methylnaphthalene in a suitable inert solvent such as carbon tetrachloride (CCl₄). Add N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide. Reflux the mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Formation of Grignard Reagent: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure. Dissolve the resulting crude 1-bromo-2-methylnaphthalene in anhydrous diethyl ether or tetrahydrofuran (THF). In a separate flask, prepare the Grignard reagent by reacting magnesium turnings with allyl bromide in anhydrous ether/THF.

-

Coupling Reaction: Slowly add the solution of 1-bromo-2-methylnaphthalene to the prepared allylmagnesium bromide Grignard reagent at 0°C. Allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up and Purification: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel to obtain pure this compound.

-

Characterization: Confirm the identity and purity of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Caption: Proposed synthesis workflow for this compound.

Crystallization

Crystallization is a critical step for obtaining single crystals of sufficient quality for X-ray diffraction analysis.[5] The choice of solvent and technique is paramount.[6] For a nonpolar molecule like this compound, a range of organic solvents should be screened.

Experimental Protocol: Crystallization

Several methods can be employed to grow single crystals.[7][8] Slow evaporation and vapor diffusion are often successful for small organic molecules.

Method 1: Slow Evaporation [7]

-

Prepare a saturated solution of purified this compound in a suitable solvent (e.g., hexane, ethanol, or acetone) at room temperature.

-

Filter the solution through a syringe filter into a clean, small vial.

-

Cover the vial with a cap or parafilm containing a few small pinholes to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks.

Method 2: Vapor Diffusion [7][8]

-

Dissolve the compound in a small amount of a relatively non-volatile "good" solvent (e.g., dichloromethane or toluene) in a small, open vial.

-

Place this vial inside a larger, sealed jar that contains a more volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane or pentane).

-

Over time, the anti-solvent will slowly diffuse in the vapor phase into the solution of the compound, reducing its solubility and inducing crystallization.[7]

Caption: Workflow from crystallization to structure determination.

Data Presentation and Expected Results

Upon successful crystallization and X-ray diffraction analysis, a set of quantitative data defining the crystal structure will be obtained.[4] The following table summarizes the expected crystallographic parameters, with placeholder values based on known naphthalene derivatives.[2]

| Parameter | Expected Data / Description |

| Chemical Formula | C₁₄H₁₄ |

| Formula Weight | 182.26 g/mol |

| Crystal System | Likely Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c, P2₁2₁2₁ |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) |

| Volume (V) | ų |

| Z (Molecules/unit cell) | Integer value (e.g., 2, 4) |

| Calculated Density (ρ) | g/cm³ |

| Radiation | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) |

| Temperature | Typically 100 K or 293 K |

| Reflections Collected | Total number of diffraction spots measured |

| Independent Reflections | Number of unique reflections |

| R-factors (R1, wR2) | Indicators of refinement quality (typically < 0.05) |

| Goodness-of-fit (S) | Should be close to 1.0 |

This data would be deposited in a public repository such as the Cambridge Crystallographic Data Centre (CCDC) to make it available to the scientific community.[4] The final refined structure would reveal precise bond lengths, bond angles, torsional angles, and details of intermolecular interactions (e.g., π-stacking) within the crystal lattice.

References

- 1. Fact sheet: 2-methylnaphthalene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 2. journals.iucr.org [journals.iucr.org]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]

- 7. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 8. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

The Advent and Advancement of Allylated Naphthalenes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allylated naphthalenes, a class of organic compounds characterized by a naphthalene core bearing one or more allyl groups, have garnered significant interest in synthetic chemistry and drug discovery. Their unique structural motifs serve as versatile intermediates in the synthesis of complex molecules and as pharmacophores in medicinally active agents. This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic methodologies of allylated naphthalenes. It details key experimental protocols, presents quantitative data for synthesis and biological activity, and visualizes relevant chemical and biological pathways to offer a thorough resource for researchers in the field.

Discovery and Historical Context

The story of allylated naphthalenes is intrinsically linked to the discovery of the Claisen rearrangement , a cornerstone of organic synthesis. In 1912, German chemist Rainer Ludwig Claisen reported the thermal rearrangement of allyl phenyl ethers to their corresponding C-allylated phenols.[1][2][3][4] This[5][5]-sigmatropic rearrangement, driven by the formation of a more stable carbonyl group in the transition state, provided a novel method for forming carbon-carbon bonds on an aromatic ring.[2]

While Claisen's initial work focused on benzene derivatives, the application of this powerful reaction to the naphthalene scaffold soon followed. Early investigations in the 20th century extended the Claisen rearrangement to allyloxy naphthalenes, demonstrating that heating these ethers resulted in the migration of the allyl group to the aromatic core, typically at the ortho position to the hydroxyl group. This provided the first reliable synthetic route to simple allylated naphthalenes.

The fundamental transformation involves two key steps:

-

Williamson Ether Synthesis: A naphthol is treated with an allyl halide (e.g., allyl bromide) in the presence of a base to form the corresponding allyl naphthyl ether.

-

Claisen Rearrangement: The allyl naphthyl ether is heated, often in a high-boiling solvent, to induce the[5][5]-sigmatropic rearrangement, yielding the allylated naphthol.

Over the decades, advancements in synthetic methodology have provided milder and more efficient ways to achieve these transformations, including the use of various catalysts and reaction conditions to control regioselectivity. The resulting allylated naphthalenes have proven to be valuable building blocks in the synthesis of natural products and have been investigated for a range of biological activities, from antimicrobial to anticancer properties.

Synthetic Methodologies and Experimental Protocols

The synthesis of allylated naphthalenes primarily relies on the O-allylation of naphthols followed by a thermal or catalyzed Claisen rearrangement. Below are detailed experimental protocols for the synthesis of representative allylated naphthalenes.

Synthesis of 1-Allyloxy-naphthalene

Reaction: Williamson Ether Synthesis

This procedure describes the synthesis of the precursor for the Claisen rearrangement.

Materials:

-

1-Naphthol

-

Allyl bromide

-

Potassium carbonate (anhydrous)

-

Acetone (anhydrous)

Protocol:

-

To a solution of 1-naphthol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add allyl bromide (1.2 eq) dropwise to the suspension.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the crude product in diethyl ether and wash with 1M sodium hydroxide solution, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-allyloxy-naphthalene as an oil.

Synthesis of 2-Allyl-1-naphthol via Claisen Rearrangement

Reaction: Thermal Claisen Rearrangement

This protocol details the thermal rearrangement of 1-allyloxy-naphthalene.

Materials:

-

1-Allyloxy-naphthalene

-

N,N-Diethylaniline (as solvent)

Protocol:

-

Place 1-allyloxy-naphthalene (1.0 eq) in a round-bottom flask equipped with a reflux condenser.

-

Add N,N-diethylaniline as a high-boiling solvent.

-

Heat the reaction mixture to 180-200 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Maintain this temperature for 3-5 hours, monitoring the rearrangement by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dissolve the mixture in diethyl ether and extract the product with 1M sodium hydroxide solution.

-

Wash the aqueous layer with diethyl ether to remove the N,N-diethylaniline.

-

Acidify the aqueous layer with 2M hydrochloric acid to precipitate the product.

-

Extract the product with diethyl ether, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Quantitative Data

The following tables summarize key quantitative data for representative allylated naphthalenes and their derivatives.

Table 1: Synthesis and Physicochemical Data of Allylated Naphthalenes

| Compound | Starting Material | Reagents and Conditions | Yield (%) | Melting Point (°C) | Key Spectroscopic Data (¹H NMR, δ ppm) |

| 1-Allyloxy-naphthalene | 1-Naphthol | Allyl bromide, K₂CO₃, Acetone, Reflux | ~95 | Oil | 7.85 (d, 1H), 7.50 (m, 2H), 7.35 (m, 2H), 7.20 (d, 1H), 6.80 (d, 1H), 6.15 (m, 1H), 5.50 (dd, 1H), 5.30 (dd, 1H), 4.70 (d, 2H) |

| 2-Allyl-1-naphthol | 1-Allyloxy-naphthalene | N,N-Diethylaniline, 180-200 °C | ~80-90 | 61-63 | 8.10 (d, 1H), 7.80 (d, 1H), 7.50 (m, 2H), 7.30 (m, 2H), 6.05 (m, 1H), 5.15 (dd, 1H), 5.10 (dd, 1H), 3.70 (d, 2H), 5.40 (s, 1H, -OH) |

| 1-Allyl-2-naphthol | 2-Allyloxy-naphthalene | N,N-Diethylaniline, 180-200 °C | ~85-95 | 55-57 | 7.75 (d, 1H), 7.40 (m, 2H), 7.25 (m, 2H), 7.15 (d, 1H), 6.00 (m, 1H), 5.10 (dd, 1H), 5.05 (dd, 1H), 3.60 (d, 2H), 5.20 (s, 1H, -OH) |

Table 2: Biological Activity of Selected Allylated Naphthalene Derivatives

| Compound ID | Derivative Type | Target/Assay | IC₅₀ (µM) | MIC₅₀ (µg/mL) | Reference |

| 2d | Naphthalene-chalcone hybrid with allyl substituent | A549 (Anticancer) | >100 | - | [6] |

| 2i | Naphthalene-chalcone hybrid with allyl substituent | A549 (Anticancer) | 21.4 ± 2.6 | - | [6] |

| 2d | Naphthalene-chalcone hybrid with allyl substituent | S. aureus (Antibacterial) | - | 31.3 | [7] |

| 2d | Naphthalene-chalcone hybrid with allyl substituent | S. epidermis (Antibacterial) | - | 62.5 | [7] |

| 2i | Naphthalene-chalcone hybrid with allyl substituent | C. albicans (Antifungal) | - | 31.3 | [7] |

Note: The biological activity data presented is for more complex molecules containing an allylated naphthalene core, as data for simple allylated naphthalenes is limited in the reviewed literature.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Synthesis and Evaluation

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel allylated naphthalene derivatives.

VEGFR-2 Signaling Pathway

Some complex allylated naphthalene derivatives have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis, which is crucial for tumor growth. The diagram below outlines a simplified VEGFR-2 signaling cascade.

Conclusion

From their historical roots in the seminal work of Claisen to their modern applications in medicinal chemistry, allylated naphthalenes represent a significant and enduring class of organic compounds. The foundational Claisen rearrangement provides a robust and versatile method for their synthesis, which has been refined over the past century. As demonstrated by recent research, the incorporation of the allylated naphthalene scaffold into more complex molecules continues to yield compounds with promising biological activities, particularly in the realm of anticancer and antimicrobial drug discovery. This guide serves as a foundational resource for researchers, providing the historical context, practical synthetic protocols, and an overview of the biological relevance of these important chemical entities. Further exploration into the structure-activity relationships of a wider range of simple and complex allylated naphthalenes is a promising avenue for future research.

References

- 1. Claisen Rearrangement | Thermo Fisher Scientific - NO [thermofisher.com]

- 2. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 3. organicreactions.org [organicreactions.org]

- 4. byjus.com [byjus.com]

- 5. sygnaturediscovery.com [sygnaturediscovery.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Potential Research Areas for 1-Allyl-2-methylnaphthalene: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Allyl-2-methylnaphthalene is a largely uncharacterized molecule presenting a unique scaffold for potential therapeutic applications. The fusion of an allyl group and a methylnaphthalene core suggests a rich chemical space for exploration in drug discovery. This technical guide outlines promising research avenues for this compound, focusing on its synthesis, and potential as an anticancer, anti-inflammatory, and antimicrobial agent. Detailed experimental protocols and conceptual frameworks are provided to facilitate further investigation into its biomedical potential.

Introduction

The naphthalene ring is a prevalent bicyclic aromatic system found in numerous biologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][2] The introduction of various substituents onto the naphthalene core can significantly modulate its physicochemical properties and biological activity.[3] The allyl group, a small lipophilic moiety, is also a key pharmacophore present in several bioactive molecules and is known to participate in various biological interactions.[4] The combination of these two pharmacophores in this compound offers a novel chemical entity with significant potential for drug development. This document serves as a comprehensive guide to stimulate and direct future research on this promising compound.

Synthesis of this compound

Currently, there are no specific published methods for the synthesis of this compound. However, based on established organic chemistry principles, two primary synthetic routes can be proposed.

Claisen Rearrangement of 2-Methyl-1-naphthyl Allyl Ether

The aromatic Claisen rearrangement is a powerful method for the formation of C-allyl aromatic compounds from aryl allyl ethers.[5][6][7][8] This approach would involve the initial synthesis of 2-methyl-1-naphthyl allyl ether, followed by a thermally or Lewis acid-catalyzed rearrangement to yield this compound.

Experimental Protocol: Synthesis via Claisen Rearrangement

-

Synthesis of 2-Methyl-1-naphthyl Allyl Ether:

-

To a solution of 2-methyl-1-naphthol in a suitable solvent (e.g., acetone, DMF), add a base (e.g., K₂CO₃, NaH) to generate the corresponding naphthoxide.

-

Add allyl bromide dropwise to the reaction mixture and stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.

-

-

Claisen Rearrangement:

-

Heat the purified 2-methyl-1-naphthyl allyl ether in a high-boiling solvent (e.g., N,N-diethylaniline, diphenyl ether) to induce thermal rearrangement.

-

Alternatively, the rearrangement can be catalyzed by a Lewis acid (e.g., BF₃·OEt₂, AlCl₃) at a lower temperature.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture, perform an appropriate workup, and purify the resulting this compound by column chromatography or distillation.

-

Friedel-Crafts Allylation of 2-Methylnaphthalene

Direct allylation of 2-methylnaphthalene via a Friedel-Crafts reaction is another viable synthetic strategy.[9][10] This reaction involves the use of an allyl halide (e.g., allyl chloride, allyl bromide) and a Lewis acid catalyst to introduce the allyl group onto the aromatic ring.

Experimental Protocol: Synthesis via Friedel-Crafts Allylation

-

Reaction Setup:

-

Reaction and Workup:

-

Allow the reaction to proceed at low temperature and then warm to room temperature, monitoring by TLC.

-

Quench the reaction by carefully pouring the mixture into ice-water.

-

Separate the organic layer, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to isolate this compound. It is important to note that Friedel-Crafts acetylation of 2-methylnaphthalene can result in the formation of all seven possible isomers, with the product distribution being dependent on the reaction conditions.[13]

-

Potential Research Areas

The unique chemical structure of this compound suggests several promising avenues for pharmacological investigation.

Anticancer Activity

Naphthalene derivatives have shown significant potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[14][15][16][17] The proposed research should focus on evaluating the cytotoxic and antiproliferative effects of this compound.

Proposed Studies:

-

In Vitro Cytotoxicity Screening: Assess the compound's activity against a panel of human cancer cell lines (e.g., breast, lung, colon, liver) using standard assays like the MTT or SRB assay.[15]

-

Mechanism of Action Studies: Investigate the underlying mechanisms of anticancer activity, including apoptosis induction (caspase activation, PARP cleavage), cell cycle arrest (flow cytometry), and inhibition of key signaling pathways (e.g., MAPK, PI3K/Akt).

-

Structure-Activity Relationship (SAR) Studies: Synthesize a library of derivatives by modifying the allyl and methyl groups to understand the structural requirements for optimal anticancer activity.

Logical Relationship: Anticancer Research Workflow

Caption: Workflow for anticancer evaluation.

Anti-inflammatory Properties

Several naphthalene derivatives possess potent anti-inflammatory properties.[18][19][20] The research in this area should aim to determine if this compound can modulate inflammatory pathways.

Proposed Studies:

-

In Vitro Anti-inflammatory Assays:

-

Evaluate the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).

-

Measure the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA.

-

Assess the inhibition of cyclooxygenase (COX-1 and COX-2) enzymes.

-

-

In Vivo Models of Inflammation: If promising in vitro activity is observed, evaluate the compound in animal models of inflammation, such as the carrageenan-induced paw edema model in rats.[18]

Signaling Pathway: NF-κB Inhibition

Caption: Potential inhibition of the NF-κB pathway.

Antimicrobial and Antifungal Activity

The naphthalene scaffold is present in several antimicrobial and antifungal agents.[21] The lipophilicity of this compound may facilitate its penetration through microbial cell membranes.

Proposed Studies:

-

Antimicrobial Screening: Determine the minimum inhibitory concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) using broth microdilution or agar diffusion methods.

-

Antifungal Screening: Evaluate the antifungal activity against common fungal pathogens (e.g., Candida albicans, Aspergillus fumigatus) by determining the MIC.

-

Mechanism of Action Studies: Investigate the potential mechanisms of antimicrobial action, such as disruption of cell membrane integrity or inhibition of essential enzymes.

Quantitative Data Summary

As this compound is a novel compound, no quantitative biological data is currently available. The following table is a template for summarizing future experimental findings.

| Biological Activity | Assay | Test System | Result (e.g., IC₅₀, MIC) | Reference Compound | Result (Reference) |

| Anticancer | MTT Assay | MCF-7 (Breast Cancer) | To be determined | Doxorubicin | Known value |

| MTT Assay | A549 (Lung Cancer) | To be determined | Cisplatin | Known value | |

| Anti-inflammatory | NO Inhibition | RAW 264.7 Macrophages | To be determined | Dexamethasone | Known value |

| COX-2 Inhibition | Enzyme Assay | To be determined | Celecoxib | Known value | |

| Antimicrobial | MIC Determination | S. aureus | To be determined | Vancomycin | Known value |

| MIC Determination | E. coli | To be determined | Ciprofloxacin | Known value | |

| Antifungal | MIC Determination | C. albicans | To be determined | Fluconazole | Known value |

Conclusion and Future Directions

This compound represents a promising yet unexplored scaffold in medicinal chemistry. The synthetic pathways outlined in this guide provide a clear starting point for its preparation and subsequent biological evaluation. The proposed research areas in oncology, inflammation, and infectious diseases are based on the well-established activities of related naphthalene derivatives. A systematic investigation into the biological properties of this compound, guided by the experimental protocols and conceptual frameworks presented herein, has the potential to uncover a novel therapeutic agent with significant clinical utility. Future research should also focus on elucidating the pharmacokinetic and toxicological profile of this compound to assess its drug-like properties.[22]

References

- 1. researchgate.net [researchgate.net]

- 2. annalsofrscb.ro [annalsofrscb.ro]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis of Allyl Aryl Sulfones from Morita–Baylis–Hillman Adducts and Thiosulfonates - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 5. Enantioselective aromatic Claisen rearrangement of allyl 2-naphthyl ethers catalyzed by π–Cu(ii) complexes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. Enantioselective aromatic Claisen rearrangement of allyl 2-naphthyl ethers catalyzed by π–Cu(ii) complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Chiral cobalt(ii) complex-promoted asymmetric para-Claisen rearrangement of allyl α-naphthol ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Related Videos - Insights into the Mechanism of 2-Methylnaphthalene Friedel-Crafts Acetylation Catalyzed by AlCl3: A Combined Experimental and Theoretical Study [visualize.jove.com]

- 13. Friedel–Crafts acylations of aromatic hydrocarbons. Part XV. Acetylation of 2-methylnaphthalene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 14. ACG Publications - Cytotoxic activity evaluation of naphthalene substituted benzimidazole derivatives [acgpubs.org]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Evaluating Naphthalene-Modified Metallosalen Complexes as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Anti-inflammatory activity of some novel alpha-amino naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]

- 20. Synthesis of novel naphthalene-heterocycle hybrids with potent antitumor, anti-inflammatory and antituberculosis activities - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08526J [pubs.rsc.org]

- 21. Camphor - Wikipedia [en.wikipedia.org]

- 22. walshmedicalmedia.com [walshmedicalmedia.com]

The Versatile Naphthalene Core: A Technical Guide to 1-Allyl-2-Methylnaphthalene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

The naphthalene scaffold is a ubiquitous and valuable building block in the synthesis of a wide array of organic molecules, from pharmaceuticals to advanced materials. Within this class of compounds, 1-allyl-2-methylnaphthalene emerges as a particularly versatile precursor, offering a unique combination of reactive sites for the construction of complex polycyclic architectures. This technical guide provides an in-depth exploration of the synthesis and potential synthetic applications of this compound, complete with detailed experimental protocols and logical workflow diagrams to aid researchers in leveraging its synthetic potential.

Synthesis of this compound: A Two-Step Approach

The most direct and efficient synthesis of this compound proceeds through a two-step sequence commencing with the readily available 2-naphthol. The synthetic pathway involves an initial O-allylation to form 2-(allyloxy)naphthalene, followed by a thermal Claisen rearrangement to yield 1-allyl-2-naphthol. Subsequent methylation of the resulting hydroxyl group affords the target molecule.

Logical Workflow for the Synthesis of this compound

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-(Allyloxy)naphthalene

Materials:

-

2-Naphthol

-

Allyl bromide

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

Procedure:

-

To a solution of 2-naphthol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add allyl bromide (1.2 eq) dropwise to the suspension.

-

Reflux the reaction mixture for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford 2-(allyloxy)naphthalene as a white solid.

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |

| 2-Naphthol | 1.0 | 144.17 |

| Allyl bromide | 1.2 | 120.98 |

| Potassium carbonate | 1.5 | 138.21 |

Table 1: Stoichiometry for the synthesis of 2-(allyloxy)naphthalene.

Step 2: Claisen Rearrangement to 1-Allyl-2-naphthol

Materials:

-

2-(Allyloxy)naphthalene

-

N,N-Dimethylaniline (solvent)

Procedure:

-

Dissolve 2-(allyloxy)naphthalene (1.0 eq) in N,N-dimethylaniline.

-

Heat the solution at 180-200 °C under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Dissolve the mixture in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with dilute hydrochloric acid (e.g., 1 M HCl) to remove the N,N-dimethylaniline.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield 1-allyl-2-naphthol.

A similar Claisen rearrangement of 2-cinnamyloxynaphthalene to 1-(1-phenylallyl)-2-naphthol has been reported with a yield of 32%.[1][2][3]

Step 3: Methylation to this compound

Materials:

-

1-Allyl-2-naphthol

-

Dimethyl sulfate (DMS)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

Procedure:

-

To a solution of 1-allyl-2-naphthol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add dimethyl sulfate (1.2 eq) dropwise to the suspension. Caution: Dimethyl sulfate is highly toxic and should be handled with extreme care in a well-ventilated fume hood.

-

Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

-

After completion, cool the reaction mixture and filter off the potassium carbonate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with a dilute aqueous solution of sodium hydroxide to remove any unreacted starting material, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain this compound. Further purification can be achieved by column chromatography if necessary.

The methylation of 2-naphthol to 2-methoxynaphthalene using dimethyl carbonate is a known green alternative to dimethyl sulfate.[4]

Synthetic Applications of this compound

The strategic placement of the allyl and methyl groups on the naphthalene core of this compound opens up a range of possibilities for its use as a synthetic building block. The allyl group, in particular, serves as a versatile handle for various transformations.

Potential Reaction Pathways

Caption: Potential synthetic transformations of this compound.

Ozonolysis for Aldehyde Synthesis

Ozonolysis of the allyl group provides a straightforward route to 2-(2-methyl-1-naphthyl)acetaldehyde. This aldehyde can then serve as a precursor for a variety of subsequent reactions, including Wittig reactions, aldol condensations, and reductive aminations, to introduce further complexity. The ozonolysis of 1- and 2-methylnaphthalene in aqueous solution has been studied, yielding various cleavage products.[5]

Hypothetical Experimental Protocol for Ozonolysis:

-

Dissolve this compound in a suitable solvent (e.g., dichloromethane or methanol) and cool to -78 °C.

-

Bubble ozone gas through the solution until a blue color persists, indicating an excess of ozone.

-

Purge the solution with nitrogen or argon to remove excess ozone.

-

Add a reducing agent (e.g., dimethyl sulfide or triphenylphosphine) and allow the mixture to warm to room temperature.

-

Concentrate the reaction mixture and purify the resulting aldehyde by column chromatography.

Intramolecular Cyclization for Polycyclic Aromatic Hydrocarbons (PAHs)

The proximate positioning of the allyl and methyl groups on the naphthalene ring makes this compound an excellent candidate for intramolecular cyclization reactions to form new fused ring systems. Acid-catalyzed cyclization, for instance, could lead to the formation of fluoranthene or benzofluorene derivatives, which are important structural motifs in materials science and medicinal chemistry. The synthesis of fluoranthene derivatives via intramolecular C-H arylation reactions is a known strategy.[1]

Conceptual Workflow for Intramolecular Cyclization:

Caption: Conceptual pathway for acid-catalyzed intramolecular cyclization.

Cross-Metathesis for Chain Elongation and Functionalization

The allyl group is an excellent substrate for olefin metathesis reactions. Cross-metathesis with various alkenes, catalyzed by ruthenium-based catalysts (e.g., Grubbs' catalysts), can be employed to extend the side chain and introduce a wide range of functional groups. This allows for the synthesis of a library of functionalized naphthalene derivatives from a single precursor.

Heck Coupling for Arylation and Vinylation

The terminal double bond of the allyl group can participate in palladium-catalyzed Heck coupling reactions with aryl or vinyl halides (or triflates).[2][6] This reaction provides a powerful method for the formation of new carbon-carbon bonds and the synthesis of styrenyl-type naphthalene derivatives, which can be valuable intermediates for polymerization or further functionalization.

Conclusion

This compound represents a highly valuable and versatile building block in organic synthesis. Its straightforward preparation from inexpensive starting materials, combined with the rich reactivity of the allyl group, provides access to a diverse range of complex organic molecules. The synthetic pathways outlined in this guide, including ozonolysis, intramolecular cyclization, cross-metathesis, and Heck coupling, highlight the potential of this compound for the construction of novel polycyclic aromatic systems and functionalized naphthalene derivatives. This guide serves as a foundational resource for researchers seeking to explore the synthetic utility of this compound in their own research endeavors.

References

- 1. Synthesis of Fluoranthene Derivatives via Tandem Suzuki–Miyaura and Intramolecular C–H Arylation Reactions under Both Homogeneous and Heterogeneous Catalytic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Heck reaction - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Cross metathesis of allyl alcohols: how to suppress and how to promote double bond isomerization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Towards a synthesis of naphthalene derived natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Heck Reaction [organic-chemistry.org]

Reactivity of the Allyl Group in 1-Allyl-2-methylnaphthalene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of the allyl group in 1-allyl-2-methylnaphthalene. While direct experimental data for this specific compound is limited in publicly available literature, this document extrapolates from established reactions on analogous allylnaphthalene and aromatic allyl systems to predict and detail its reactivity profile. This guide covers key transformations including isomerization, sigmatropic rearrangements, palladium-catalyzed cross-coupling, hydroboration-oxidation, and olefin metathesis. Each section includes detailed, illustrative experimental protocols, quantitative data on expected products, and visualizations of reaction pathways and workflows to support research and development in synthetic chemistry and drug discovery.

Introduction

This compound is a polysubstituted aromatic hydrocarbon featuring a reactive allyl side chain. The interplay between the electron-rich naphthalene core, the methyl substituent, and the versatile allyl group makes this molecule a valuable synthon for the construction of more complex chemical architectures. The allyl group, in particular, serves as a handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the extension of the carbon skeleton. Understanding the reactivity of this moiety is crucial for its effective utilization in the synthesis of novel organic materials, pharmaceutical intermediates, and bioactive molecules. This guide will delve into the primary reactions that the allyl group in this compound is expected to undergo.

Isomerization to 1-(Prop-1-en-1-yl)-2-methylnaphthalene

The allyl group can undergo isomerization to the thermodynamically more stable internal alkene, 1-(prop-1-en-1-yl)-2-methylnaphthalene. This transformation is typically catalyzed by a base or a transition metal complex. The resulting propenylnaphthalene exists as a mixture of (E)- and (Z)-isomers.

Experimental Protocol: Base-Catalyzed Isomerization

Objective: To isomerize the terminal double bond of the allyl group to an internal position.

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in anhydrous ethanol.

-

Add potassium tert-butoxide (1.2 eq.) to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford a mixture of (E)- and (Z)-1-(prop-1-en-1-yl)-2-methylnaphthalene. A subsequent isomerization step using catalytic iodine can be employed to favor the formation of the thermodynamically more stable E-alkene.[1]

Quantitative Data

| Starting Material | Product(s) | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| This compound | (E/Z)-1-(Prop-1-en-1-yl)-2-methylnaphthalene | Potassium tert-butoxide | Ethanol | Reflux | 4-8 | >90 | Analogous Procedures |

| Mixture of Z-isomer and other byproducts | E-1-(naphthalen-2-yl)prop-1-ene-1-carboxylate | Iodine | i-PrOH | 120 (Microwave) | 0.33 | Not specified | [1] |

Logical Relationship Diagram

Caption: Base-catalyzed isomerization of this compound.

3.[2][2]-Sigmatropic Rearrangement (Claisen Rearrangement)

The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction.[2][3][4][5] For this compound, this would first require the formation of an allyl naphthyl ether, such as 1-allyloxy-2-methylnaphthalene. Upon heating, this ether would undergo a[2][2]-sigmatropic rearrangement to yield 2-allyl-1-hydroxy-2-methylnaphthalene. The reaction proceeds through a concerted, pericyclic mechanism.[2][3]

Experimental Protocol: Aromatic Claisen Rearrangement

Objective: To synthesize 2-allyl-1-hydroxy-2-methylnaphthalene via a Claisen rearrangement.

Procedure:

-

Synthesize 1-allyloxy-2-methylnaphthalene by reacting 2-methyl-1-naphthol with allyl bromide in the presence of a base (e.g., K₂CO₃) in a suitable solvent (e.g., acetone).

-

In a sealed tube, heat the purified 1-allyloxy-2-methylnaphthalene in a high-boiling solvent such as N,N-diethylaniline or decalin.

-

Monitor the reaction by TLC or GC-MS. Temperatures typically range from 180-220 °C.

-

After completion, cool the reaction mixture and dissolve it in diethyl ether.

-

Wash the organic solution with dilute hydrochloric acid to remove the solvent, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the resulting crude phenol by column chromatography.

Quantitative Data

| Starting Material | Product | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 2-Cinnamyloxynaphthalene | 1-(1-Phenylallyl)-2-naphthol | Decalin | 160 | 1 | 48 |[2][6] | | 1-Cinnamyloxynaphthalene | 2-(1-Phenylallyl)-1-naphthol & 4-Cinnamyl-1-naphthol | Decalin | 160 | 1 | 21 (total) |[2][6] |

Note: The yields are for cinnamyl analogues, which are expected to have similar reactivity to the simpler allyl ethers.

Signaling Pathway Diagram

Caption: Claisen rearrangement of 1-allyloxy-2-methylnaphthalene.

Palladium-Catalyzed Cross-Coupling (Heck Reaction)

The Heck reaction is a versatile method for forming carbon-carbon bonds by coupling an alkene with an aryl or vinyl halide in the presence of a palladium catalyst and a base.[7][8] The allyl group of this compound can participate as the alkene component, reacting with various aryl halides to produce substituted stilbene-like structures.

Experimental Protocol: Heck Reaction

Objective: To couple this compound with an aryl bromide.

Procedure:

-

To a Schlenk tube, add this compound (1.2 eq.), the aryl bromide (1.0 eq.), palladium(II) acetate (0.02 eq.), triphenylphosphine (0.04 eq.), and sodium carbonate (2.0 eq.).

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous N,N-dimethylformamide (DMF) via syringe.

-

Heat the reaction mixture to 100-120 °C and stir until the starting materials are consumed (monitored by TLC or GC-MS).

-

Cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography. A similar protocol using a supported palladium catalyst in ethanol under microwave irradiation offers a greener alternative.[1][4]

Quantitative Data

| Alkene | Aryl Halide | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Ethyl crotonate | 2-Bromonaphthalene | Pd EnCat®40 | AcONa | DMF | 105 | 5.5 | Not specified | [4] |

| Ethyl crotonate | 2-Bromonaphthalene | Pd EnCat®40 | AcONa | Ethanol | 140 (Microwave) | 0.5 | 95 | [4] |

| Various acrylates | Various aryl halides | [SIPr·H][Pd(ƞ3-2-Me-allyl)Cl2] | K₂CO₃ | DMF | 100 | 20 | up to 98 | [3] |

Experimental Workflow Diagram

References

- 1. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Claisen and Intermolecular Rearrangement of Cinnamyloxynaphthalenes [scirp.org]

- 3. Kinetics and mechanism of the ortho-Claisen rearrangement of allyloxynaphthoquinones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Allyl group - Wikipedia [en.wikipedia.org]

- 8. Heck Reaction [organic-chemistry.org]

An In-depth Technical Guide to the Electronic Properties of the Naphthalene Core in 1-Allyl-2-methylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthalene, a bicyclic aromatic hydrocarbon, serves as a fundamental scaffold in numerous chemical entities, from industrial chemicals to pharmaceuticals. The electronic properties of the naphthalene core are of paramount importance as they dictate the molecule's reactivity, photophysical behavior, and potential for intermolecular interactions. Substitution on the naphthalene ring with functional groups, such as allyl and methyl moieties in 1-Allyl-2-methylnaphthalene, can significantly modulate these electronic characteristics.

This technical guide offers a detailed overview of the anticipated electronic properties of the naphthalene core in this compound. It is intended to serve as a valuable resource for researchers and professionals engaged in work where this or similar molecular scaffolds are relevant.

Molecular Structure

The molecular structure of this compound is characterized by a naphthalene ring system substituted at the C1 and C2 positions with an allyl and a methyl group, respectively.

Caption: Molecular structure of this compound.

Electronic Properties of the Naphthalene Core

The electronic behavior of the naphthalene core in this compound is influenced by the inductive and hyperconjugative effects of the allyl and methyl substituents. Both alkyl and allyl groups are generally considered to be electron-donating. This electron donation into the naphthalene π-system is expected to raise the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), consequently reducing the HOMO-LUMO energy gap.

Frontier Molecular Orbitals

The HOMO and LUMO are crucial in determining the electronic transitions and reactivity of a molecule. For naphthalene, the HOMO and LUMO are π-orbitals distributed across the bicyclic system. The introduction of electron-donating substituents at the 1 and 2 positions will likely increase the electron density in the naphthalene core, with the HOMO energy being more significantly affected than the LUMO energy.

| Property | Naphthalene (Reference) | Expected for this compound |

| HOMO Energy | ~ -6.1 eV | Higher (less negative) than naphthalene |

| LUMO Energy | ~ -1.35 eV | Slightly higher than naphthalene |

| HOMO-LUMO Gap | ~ 4.75 eV | Smaller than naphthalene |

Note: The values for naphthalene are approximate and can vary with the computational method used.

Spectroscopic Properties

The electronic transitions of the naphthalene core give rise to characteristic absorption and fluorescence spectra. The electron-donating substituents in this compound are expected to cause a bathochromic (red) shift in the absorption and emission maxima compared to unsubstituted naphthalene.

| Spectroscopic Parameter | Naphthalene (in cyclohexane) | 2-Methylnaphthalene (in cyclohexane) | Expected for this compound |

| Absorption Maxima (λmax) | ~221, 275, 312 nm | Not explicitly found, but expected to be slightly red-shifted from naphthalene. | Red-shifted compared to naphthalene, likely with maxima at slightly longer wavelengths than 2-methylnaphthalene. |

| Fluorescence Emission Maxima (λem) | ~322, 337 nm | ~325, 336 nm[1] | Expected to be in a similar range or slightly red-shifted compared to 2-methylnaphthalene. |

Experimental Protocols

UV-Visible Absorption Spectroscopy

This technique is used to measure the electronic transitions of the molecule.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in a UV-transparent solvent (e.g., cyclohexane, ethanol) at a concentration range of 10-4 to 10-5 M.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement: Record the absorption spectrum over a wavelength range of approximately 200-400 nm. Use a quartz cuvette with a 1 cm path length. The solvent used for the sample preparation should be used as the reference.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and calculate the molar extinction coefficients (ε) using the Beer-Lambert law.

Fluorescence Spectroscopy

Fluorescence spectroscopy provides information about the excited state properties of the molecule.

Methodology:

-

Sample Preparation: Prepare dilute solutions (absorbance < 0.1 at the excitation wavelength) of the compound in a suitable solvent to avoid inner filter effects.

-

Instrumentation: Utilize a spectrofluorometer.

-

Measurement: Excite the sample at a wavelength corresponding to one of its absorption maxima. Record the emission spectrum at a 90-degree angle to the excitation beam.

-

Data Analysis: Determine the wavelengths of maximum fluorescence emission (λem). The fluorescence quantum yield can be determined relative to a standard fluorophore.

Computational Chemistry

Density Functional Theory (DFT) is a powerful tool for predicting the electronic properties of molecules.

Methodology:

-

Structure Optimization: The molecular geometry of this compound should be optimized using a suitable level of theory, for example, B3LYP with a 6-311++G(d,p) basis set.[2]

-

Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it represents a true energy minimum.

-

Electronic Properties Calculation: From the optimized structure, calculate the HOMO and LUMO energies, the HOMO-LUMO gap, and the molecular orbital surfaces.

-

Excited State Calculations: Time-Dependent DFT (TD-DFT) can be used to predict the electronic transition energies and oscillator strengths, which can be correlated with the experimental UV-Vis absorption spectrum.[3]

Workflow for Characterization

The following diagram illustrates a typical workflow for the comprehensive characterization of the electronic properties of a molecule like this compound.

References

Methodological & Application

Protocol for the Laboratory Synthesis of 1-Allyl-2-methylnaphthalene

Application Notes